molecular formula C10H7ClN4S B1458712 3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1955530-80-9

3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1458712
CAS RN: 1955530-80-9
M. Wt: 250.71 g/mol
InChI Key: PAHNNBBUFSTMJA-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of compounds known as triazolopyridazines. These compounds are characterized by a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a triazole ring (a five-membered ring with two carbon and three nitrogen atoms). The presence of a thiophen-3-yl group (a five-membered ring containing four carbon atoms and one sulfur atom) and a chloromethyl group (-CH2Cl) further characterizes this specific compound .


Molecular Structure Analysis

Triazolopyridazines are planar, aromatic, and heterocyclic. They often participate in pi-stacking interactions, which can be important in various biological activities. The presence of electronegative atoms like nitrogen and sulfur also allows for the formation of hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Triazolopyridazines are generally stable compounds. They are aromatic and likely to be soluble in organic solvents. The presence of a chloromethyl group might make this compound reactive .

Scientific Research Applications

Energetic Materials Development

The structural motif of [1,2,4]triazolo[4,3-b]pyridazine is known for its application in the development of energetic materials. These materials are crucial for various applications, including propellants, explosives, and pyrotechnics . The presence of a chloromethyl group could potentially be utilized for further functionalization, enhancing the compound’s energetic properties.

Future Directions

The study of triazolopyridazines is an active area of research due to their interesting chemical properties and potential biological activity. Future research could involve the synthesis of derivatives of this compound, investigation of its reactivity, or testing its biological activity .

properties

IUPAC Name

3-(chloromethyl)-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c11-5-10-13-12-9-2-1-8(14-15(9)10)7-3-4-16-6-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHNNBBUFSTMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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